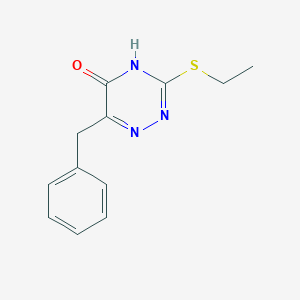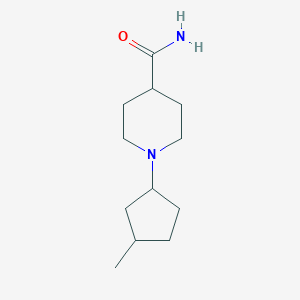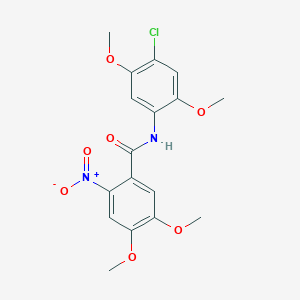
5-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, commonly known as HMBC, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. HMBC is synthesized through a multistep process involving the reaction of various reagents, including 4-hydroxy-3-methoxybenzaldehyde, thiosemicarbazide, and formaldehyde.
Mécanisme D'action
The exact mechanism of action of HMBC is not fully understood, but it is believed to act through multiple pathways. HMBC has been shown to inhibit the activity of various enzymes, including aldose reductase, which is involved in the development of diabetic complications. It has also been found to activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a role in the regulation of glucose and lipid metabolism. Additionally, HMBC has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
HMBC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, which play a role in the development of various diseases. Additionally, HMBC has been found to induce the expression of anti-apoptotic proteins and inhibit the expression of pro-apoptotic proteins, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
HMBC has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are several future directions for the research on HMBC, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory bowel disease. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. Furthermore, the investigation of its mechanism of action and the identification of its molecular targets could provide insights into its therapeutic effects and facilitate the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of HMBC involves a multistep process that starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with formaldehyde to produce a thiazolidine ring. The final product is obtained by the oxidation of the thiazolidine ring with hydrogen peroxide. The synthesis of HMBC is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
HMBC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. HMBC has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, HMBC has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-5-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-9-4-7(2-3-8(9)15)5-10-11(16)13(6-14)12(17)19-10/h2-5,14,16H,6H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSVYDDZVTFGT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(N(C(=O)S2)CO)O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C/C2=C(N(C(=O)S2)CO)O)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(hydroxymethyl)-5-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1,3-thiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)


![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6055677.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6055704.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)